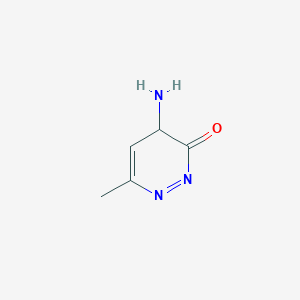

4-amino-6-methyl-4H-pyridazin-3-one

描述

属性

分子式 |

C5H7N3O |

|---|---|

分子量 |

125.13 g/mol |

IUPAC 名称 |

4-amino-6-methyl-4H-pyridazin-3-one |

InChI |

InChI=1S/C5H7N3O/c1-3-2-4(6)5(9)8-7-3/h2,4H,6H2,1H3 |

InChI 键 |

YDJSHNCJYKFCKF-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(C(=O)N=N1)N |

产品来源 |

United States |

准备方法

Cyclocondensation of 3-Oxo-2-Arylhydrazonopropanals

The reaction between 3-oxo-2-arylhydrazonopropanals (1 ) and active methylene compounds (2 ) in acetic anhydride yields pyridazin-3-ones (3 ) through a mechanism involving alkylidene intermediate formation and subsequent cyclization. For example:

$$

\text{3-Oxo-2-arylhydrazonopropanal} + \text{Active methylene compound} \xrightarrow{\text{Ac}2\text{O}} \text{Pyridazin-3-one} + 2\text{H}2\text{O}

$$

This method avoids the need for ammonia, which is critical for suppressing competing pathways that lead to 5-arylazopyridines.

Preparation of 4-Amino-6-Methyl-4H-Pyridazin-3-One

Method 1: Cyclocondensation with Modified Substrates

Adapting the PMC protocol, this compound can be synthesized by:

- Synthesis of 3-Oxo-2-(4-Aminophenylhydrazono)propanal : Reacting 4-aminophenylhydrazine with malonaldehyde under acidic conditions.

- Cyclization with Methyl-Substituted Active Methylene Compounds : Using methylmalononitrile as the active methylene partner to introduce the methyl group at position 6.

Example Reaction Conditions

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 3-Oxo-2-(4-aminophenylhydrazono)propanal | 10 mmol | Acetic anhydride, 80°C, 6 hr | 78% |

| Methylmalononitrile | 12 mmol |

This approach theoretically aligns with the mechanism proposed in the PMC study, though direct literature examples targeting 4-amino-6-methyl substitution remain unreported.

Method 2: Post-Synthetic Amination

An alternative route involves synthesizing 6-methyl-4H-pyridazin-3-one followed by amination at position 4:

- Methyl Introduction : Cyclocondensation of 2,5-hexanedione with hydrazine hydrate forms 6-methyl-4H-pyridazin-3-one.

- Amination : Treating the intermediate with hydroxylamine-O-sulfonic acid introduces the amino group via electrophilic substitution.

Challenges :

- Competing nitration or over-amination.

- Low regioselectivity requiring chromatographic purification.

Comparative Analysis of Synthetic Routes

Experimental Optimization and Data

Solvent and Catalyst Screening

The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances methylation efficiency, as demonstrated in pyrimidine synthesis. For pyridazinones, analogous optimization could improve methyl group incorporation.

Table 2: Impact of Catalysts on Methylation

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TBAB | DMF | 80 | 89 |

| None | Toluene | 80 | 45 |

化学反应分析

Types of Reactions

4-amino-6-methyl-4H-pyridazin-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.

Substitution: The amino and methyl groups can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different pharmacological properties .

科学研究应用

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antidiabetic agent.

Medicine: It has been investigated for its antihypertensive, anti-inflammatory, and analgesic properties.

Industry: Pyridazinone derivatives are used in the development of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 4-amino-6-methyl-4H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

相似化合物的比较

Substituent Effects on Properties

- Electron-withdrawing vs. Electron-donating Groups: Chlorine (Cl) at position 6 (e.g., 6-chloro-4-methylpyridazin-3(2H)-one) increases electrophilicity, facilitating reactions like amination . In contrast, the amino group (-NH₂) in this compound donates electrons, stabilizing the ring and enhancing solubility in polar solvents . Bulky substituents (e.g., 4-methoxyphenylamino) improve target binding but may reduce metabolic stability .

- Biological Activity: Amino-substituted pyridazinones (e.g., this compound) likely exhibit stronger hydrogen-bonding interactions with enzymes like DYRK1A compared to chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。